molecular formula C6H5Br2N B1326397 2,6-Dibromo-3-methylpyridine CAS No. 887571-15-5

2,6-Dibromo-3-methylpyridine

Cat. No.: B1326397
CAS No.: 887571-15-5
M. Wt: 250.92 g/mol
InChI Key: VIDRDACEFROUKW-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position

Scientific Research Applications

2,6-Dibromo-3-methylpyridine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the development of bioactive molecules and as a precursor for the synthesis of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Safety and Hazards

The compound is classified as having acute toxicity, both oral and dermal, and it causes skin corrosion and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .

Future Directions

“2,6-Dibromo-3-methylpyridine” is an important bromopyridine derivative that can be widely used in metal complexes, fluorescent materials, medical science nuclear imaging materials, and the skeleton structure of cage compounds . The synthesis of relevant “this compound” has a large quantity of research report .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methylpyridine typically involves the bromination of 3-methylpyridine. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution Reactions: Derivatives with functional groups replacing the bromine atoms.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Reduction Reactions: 3-methylpyridine.

Comparison with Similar Compounds

    2,6-Dichloro-3-methylpyridine: Similar structure with chlorine atoms instead of bromine.

    2,6-Difluoro-3-methylpyridine: Fluorine atoms replacing the bromine atoms.

    3,5-Dibromo-2-methylpyridine: Bromine atoms at the 3rd and 5th positions instead of the 2nd and 6th.

Uniqueness: 2,6-Dibromo-3-methylpyridine is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and selectivity in chemical reactions. The presence of bromine atoms also enhances the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,6-dibromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRDACEFROUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646445
Record name 2,6-Dibromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-15-5
Record name 2,6-Dibromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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